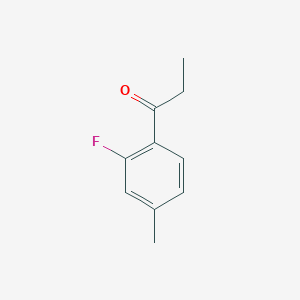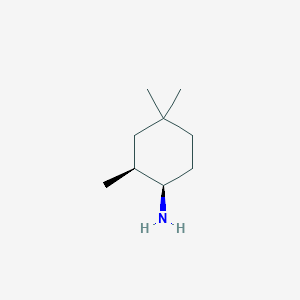
rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine: is a chiral amine compound characterized by its unique cyclohexane structure with three methyl groups and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired enantiomer. The use of chiral ligands and catalysts is crucial in maintaining the stereochemical integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of chiral drugs. Its amine group can be modified to create various pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chiral properties are exploited in the manufacture of enantiomerically pure products.
Mécanisme D'action
The mechanism of action of rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
rel-(1R,2S)-Tramadol Hydrochloride: A chiral amine with analgesic properties.
rel-(1R,2S)-erythro-Dihydro Bupropion Maleate: A chiral compound used in neurology research.
Uniqueness: rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine is unique due to its specific cyclohexane structure with three methyl groups, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of enantiomerically pure products and for studying stereospecific interactions in biological systems.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
(1R,2S)-2,4,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1 |
Clé InChI |
UGNHWQCRWIYFFU-JGVFFNPUSA-N |
SMILES isomérique |
C[C@H]1CC(CC[C@H]1N)(C)C |
SMILES canonique |
CC1CC(CCC1N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


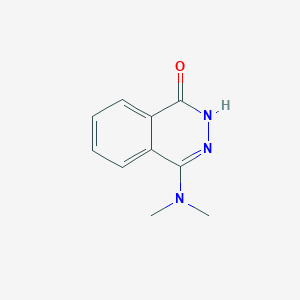
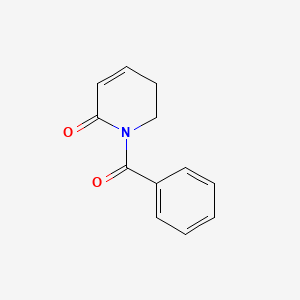
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)
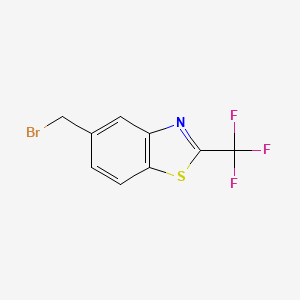

![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
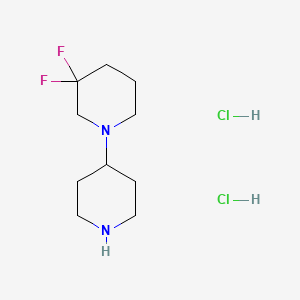
![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
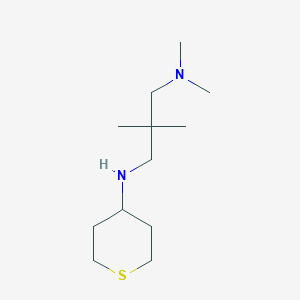
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

